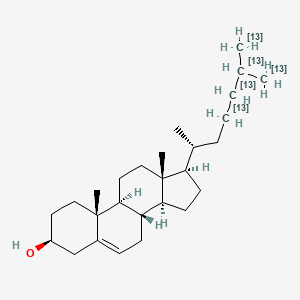![molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8](/img/structure/B563010.png)
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
説明
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, also known as 1-Azido-3-phenylpropoxy-2-methylbenzene, is a synthetic organic compound that has been widely used in scientific research and lab experiments in recent years. It is a colorless to pale yellow liquid that has a boiling point of approximately 124°C. The compound has a number of unique properties that make it an attractive choice for research and lab experiments, including its relatively low cost and its ability to form stable azides.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene can be achieved through a multi-step process involving the reaction of starting materials to form intermediate compounds, which are then further reacted to form the final product. One possible synthesis pathway involves the use of a Grignard reagent and a diazonium salt as key intermediates.
Starting Materials
2-methylbenzene, 1-bromo-3-chloropropane, sodium azide, phenylmagnesium bromide, nitrous acid
Reaction
Preparation of 1-bromo-3-chloropropane, 2-methylbenzene, 1-bromo-3-chloropropane, sodium metal, dry ether, reflux, 1-bromo-3-chloropropane.
Preparation of phenylmagnesium bromide, bromobenzene, magnesium metal, dry ether, reflux, phenylmagnesium bromide.
Preparation of diazonium salt, aniline, nitrous acid, water, ice bath, diazonium salt.
Preparation of Grignard reagent, 1-bromo-3-chloropropane, phenylmagnesium bromide, dry ether, reflux, Grignard reagent.
Reaction of Grignard reagent with diazonium salt, Grignard reagent, diazonium salt, water, ice bath, 1-phenylpropoxybenzene.
Reaction of 1-phenylpropoxybenzene with sodium azide, 1-phenylpropoxybenzene, sodium azide, DMF, reflux, 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene.
科学的研究の応用
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has been widely used in scientific research in recent years. It has been used in a variety of applications, including as a reagent for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a substrate for the synthesis of metal-organic frameworks (MOFs).
作用機序
The mechanism of action of 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is not fully understood. However, it is known that the compound is able to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). It is believed that these azides are able to form strong bonds with metal ions, which can then be used to construct MOFs.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene are not fully understood. However, it is known that the compound can form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). It is believed that these azides may be able to interact with a variety of cellular components, such as proteins and enzymes, and may be able to affect the activity of these molecules.
実験室実験の利点と制限
1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is its relatively low cost, which makes it an attractive choice for researchers on a budget. It also has the ability to form stable azides, which can be used as a substrate for the synthesis of metal-organic frameworks (MOFs). One of the main limitations of the compound is its relatively low boiling point, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 1-(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene. One potential direction is to explore the biochemical and physiological effects of the compound on a variety of cellular components. Another potential direction is to use the compound as a substrate for the synthesis of novel metal-organic frameworks (MOFs). Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries.
特性
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652445 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
CAS RN |
1217813-19-8 | |
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
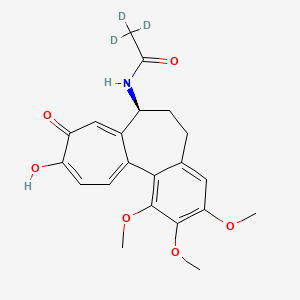


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
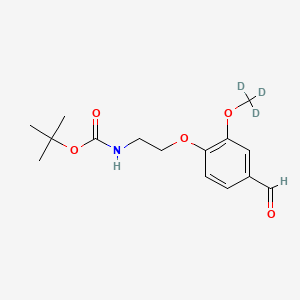
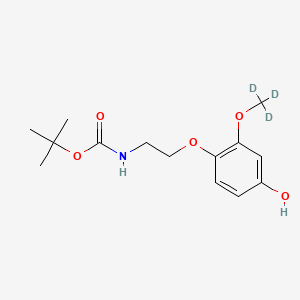



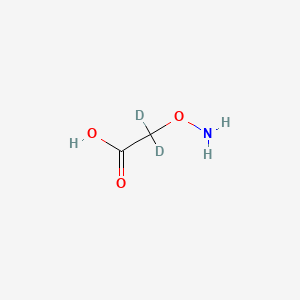
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
